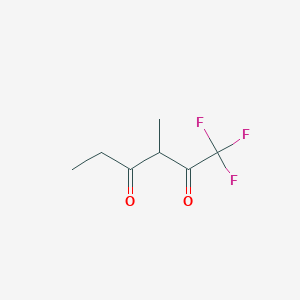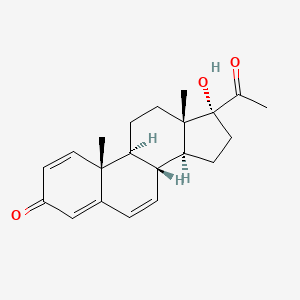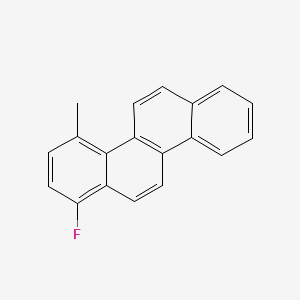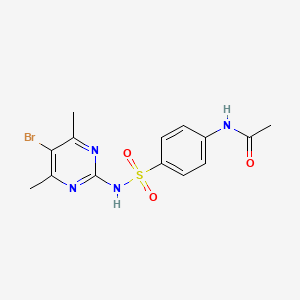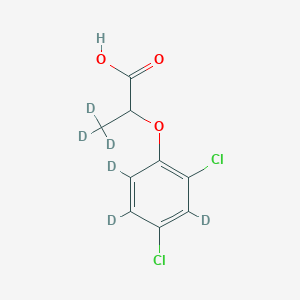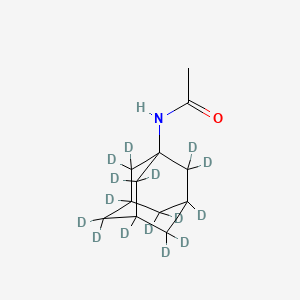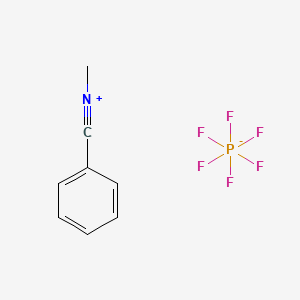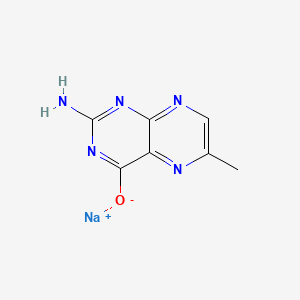
6-Methylpterin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylpterin Sodium Salt is a derivative of pterin, a heterocyclic compound composed of a pteridine ring system. Pterins are known for their roles in biological coloration and as cofactors in various biochemical processes. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylpterin Sodium Salt is typically synthesized through a series of chemical reactions involving pyrazinopyridin-4(1H)-one and methyl bromide, followed by aminolysis . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. The process includes rigorous quality control measures to ensure the compound meets the required standards for scientific research .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpterin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-formylpterin, while reduction may yield 6-methyl-5,6,7,8-tetrahydropterin .
Scientific Research Applications
6-Methylpterin Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pterin derivatives.
Biology: Acts as a cofactor in enzymatic reactions and is involved in the study of metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic marker in certain diseases.
Industry: Utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 6-Methylpterin Sodium Salt involves its ability to generate reactive oxygen species (ROS) when exposed to photoirradiation. This property is utilized in various biochemical assays to study oxidative stress and related cellular processes. The compound interacts with molecular targets such as nucleotides and amino acids, influencing metabolic pathways .
Comparison with Similar Compounds
Pterin: The parent compound of 6-Methylpterin, known for its role in biological coloration.
Folic Acid: A well-known pterin derivative involved in nucleotide synthesis and metabolic processes.
Sepiapterin: Another pterin derivative used in the study of metabolic pathways
Uniqueness: 6-Methylpterin Sodium Salt is unique due to its specific methylation at the 6th position, which imparts distinct chemical properties and reactivity. This modification enhances its stability and makes it suitable for various scientific applications .
Properties
Molecular Formula |
C7H6N5NaO |
|---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
sodium;2-amino-6-methylpteridin-4-olate |
InChI |
InChI=1S/C7H7N5O.Na/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h2H,1H3,(H3,8,9,11,12,13);/q;+1/p-1 |
InChI Key |
FWICZDGTZLIZTP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)N)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

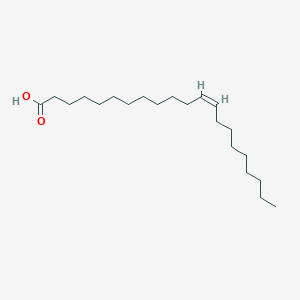
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)
